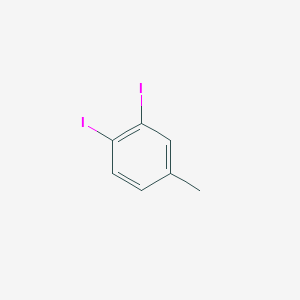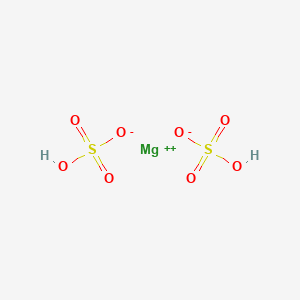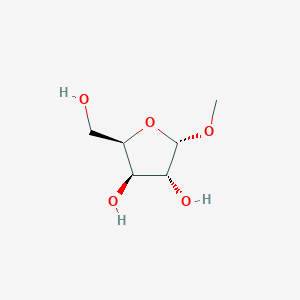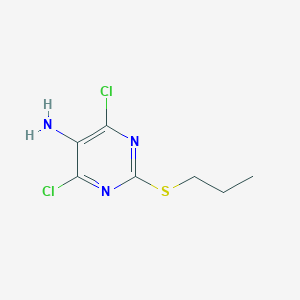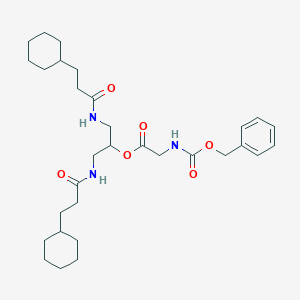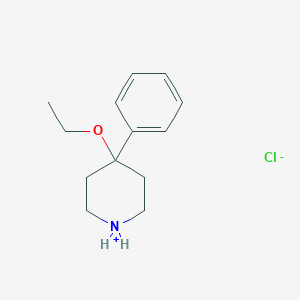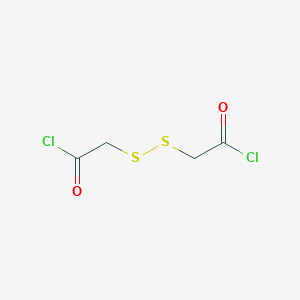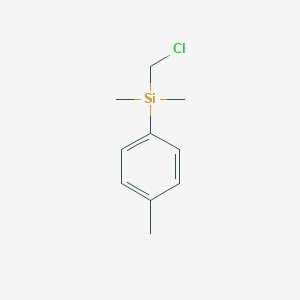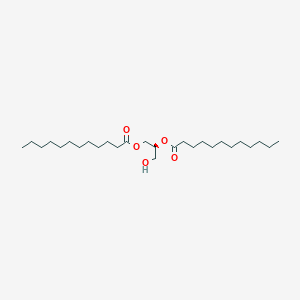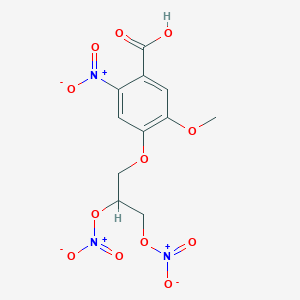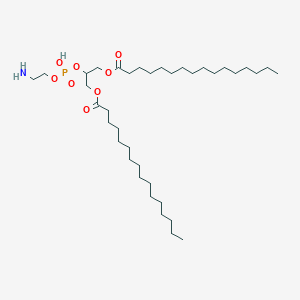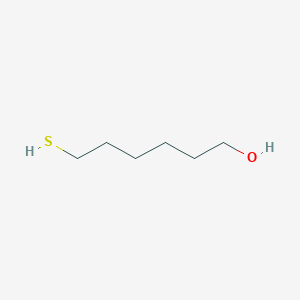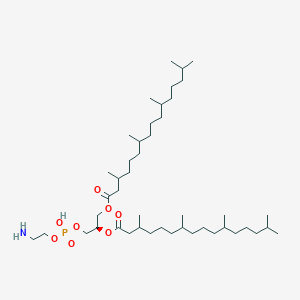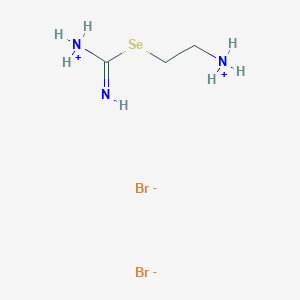
Aminoethylisoselenouronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoethylisoselenouronium is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of organic selenium compounds and is known for its unique properties that make it a promising candidate for use in many fields. In
Aplicaciones Científicas De Investigación
Aminoethylisoselenouronium has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to have antioxidant and anticancer properties. In agriculture, it has been studied for its potential as a plant growth regulator. In materials science, it has been explored for its potential as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of aminoethylisoselenouronium is not fully understood, but it is believed to be due to its ability to interact with reactive oxygen species and other free radicals in the body. This interaction leads to the reduction of oxidative stress and inflammation, which are associated with many diseases, including cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that aminoethylisoselenouronium has a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to reduce oxidative stress and inflammation. It has also been found to have anticancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been studied for its potential to improve cognitive function and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of aminoethylisoselenouronium is that it is relatively easy to synthesize, making it accessible for scientific research. Additionally, it has been found to have a range of potential applications, making it a promising compound for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are many potential future directions for the study of aminoethylisoselenouronium. Some possible areas of exploration include its potential as a plant growth regulator, its effects on cognitive function, and its potential as a catalyst in chemical reactions. Additionally, further research is needed to fully understand the mechanism of action and to explore its potential applications in medicine and other fields.
Conclusion:
In conclusion, aminoethylisoselenouronium is a promising compound that has a range of potential applications in various fields. Its unique properties, accessibility, and potential for further study make it an exciting area of scientific research. With continued exploration, this compound may prove to be a valuable tool in the fight against disease and in the development of new technologies.
Métodos De Síntesis
Aminoethylisoselenouronium can be synthesized through a simple reaction between ethylenediamine and isoselenocyanate. The reaction yields a product that is a white crystalline powder with a melting point of 180-182°C. The synthesis method is relatively straightforward, making it an accessible compound for scientific research.
Propiedades
Número CAS |
1704-04-7 |
|---|---|
Nombre del producto |
Aminoethylisoselenouronium |
Fórmula molecular |
C3H11Br2N3Se |
Peso molecular |
327.92 g/mol |
Nombre IUPAC |
[amino(2-azaniumylethylselanyl)methylidene]azanium;dibromide |
InChI |
InChI=1S/C3H9N3Se.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Clave InChI |
UDAODXAFNRDKHO-UHFFFAOYSA-N |
SMILES isomérico |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
SMILES |
C(C[Se]C(=[NH2+])N)[NH3+].[Br-].[Br-] |
SMILES canónico |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
Sinónimos |
aminoethylisoselenouronium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



